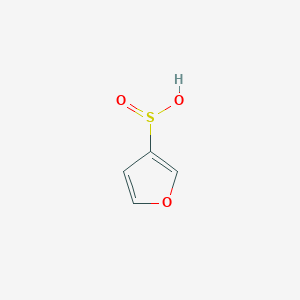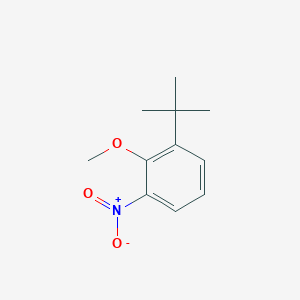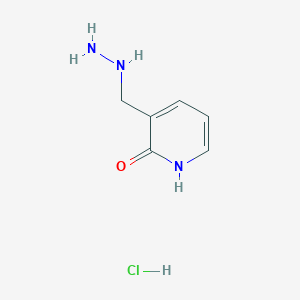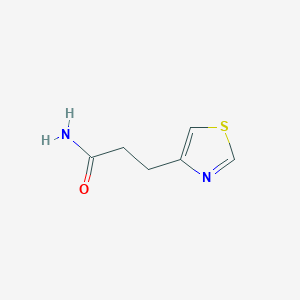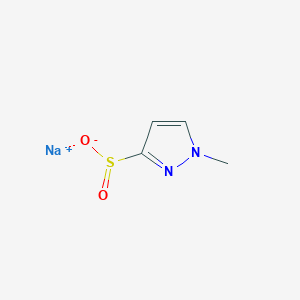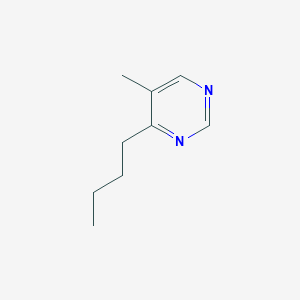
4-Butyl-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-5-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of butyl and methyl groups at positions 4 and 5, respectively, distinguishes this compound from other pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-methylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method is the reaction of 4-butyl-2,6-diaminopyrimidine with methyl ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium acetate to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products. The final product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Scientific Research Applications
4-Butyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Butyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
4-Butyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methylpyrimidine: Lacks the butyl group, resulting in different chemical and biological properties.
5-Butylpyrimidine: Lacks the methyl group, leading to variations in reactivity and applications.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which may enhance or alter its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-butyl-5-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-8(2)6-10-7-11-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
BFHCVOIVMIDWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=NC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


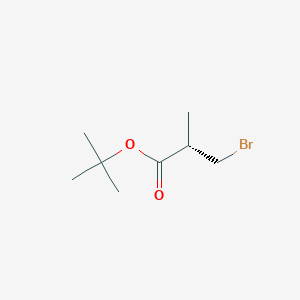
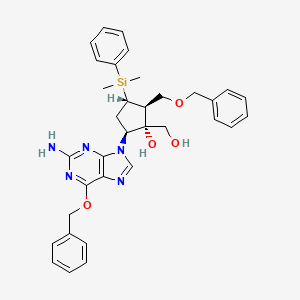
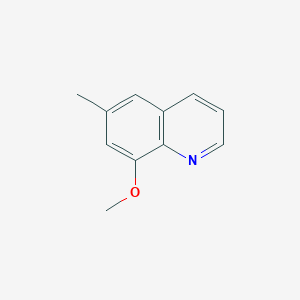
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
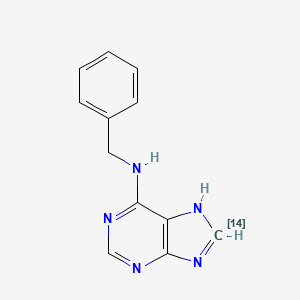
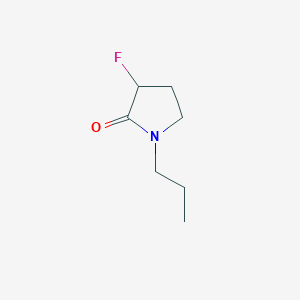
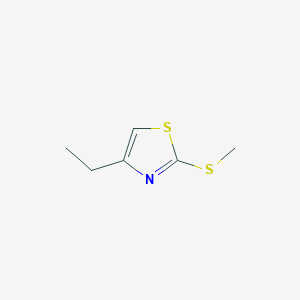
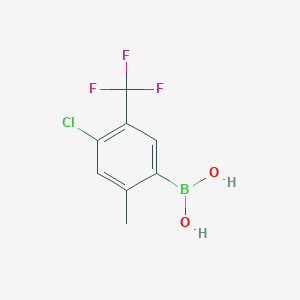
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
